molecular formula C16H15BrO B1532290 3-(3-Bromophenyl)-4'-methylpropiophenone CAS No. 898781-99-2

3-(3-Bromophenyl)-4'-methylpropiophenone

Cat. No. B1532290
CAS RN: 898781-99-2
M. Wt: 303.19 g/mol
InChI Key: MBAUIRRFEJYLSM-UHFFFAOYSA-N
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Description

3-Bromophenol is an organic compound used as a building block in various chemical reactions . It’s a derivative of phenol, with a bromine atom at the 3rd position of the phenyl ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura coupling reaction . This reaction is commonly used to synthesize biaryl compounds, which are a structural component of many pharmaceuticals and organic materials .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) . These techniques provide detailed information about the compound’s molecular geometry and electronic structure .


Chemical Reactions Analysis

3-Bromophenol can participate in various chemical reactions. For instance, it can be used as a building block in the preparation of polyfunctionalized heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, 3-Bromophenol has a melting point of 28-32 °C and a boiling point of 236 °C .

Scientific Research Applications

Comprehensive Analysis of 3-(3-Bromophenyl)-4’-methylpropiophenone Applications

3-(3-Bromophenyl)-4’-methylpropiophenone is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Coumarin Derivatives: Coumarins are a class of organic compounds that have significant importance in medicinal chemistry and natural product synthesis. The bromine atom in 3-(3-Bromophenyl)-4’-methylpropiophenone can be utilized for Suzuki cross-coupling reactions, allowing for the formation of C-C bonds . This makes it a valuable starting material for synthesizing coumarin derivatives, which have applications ranging from pharmaceuticals to dyes .

Development of Phthalocyanine-Based Dyes: Phthalocyanines are a group of compounds used in dyeing fabrics and manufacturing of inks. The compound can be used to synthesize monoisomeric 1,8,15,22-substituted phthalocyanines . These derivatives have enhanced properties for use in high-performance dyes and pigments .

Pharmaceutical Intermediates: The presence of a bromophenyl group makes 3-(3-Bromophenyl)-4’-methylpropiophenone a suitable intermediate in the synthesis of various pharmaceutical compounds. It can be used to create molecules with potential therapeutic effects, especially in the development of new drugs .

Agrochemical Research: In agrochemical research, this compound can serve as an intermediate for the synthesis of pesticides and herbicides. The bromine atom provides a reactive site for further chemical modifications, which is crucial for tailoring the properties of agrochemicals .

Organic Synthesis: This compound is also valuable in organic synthesis, where it can be used to create a wide range of organic molecules. Its reactivity due to the bromine atom allows for diverse chemical transformations, making it a versatile reagent in synthetic chemistry .

Material Science: In material science, 3-(3-Bromophenyl)-4’-methylpropiophenone can be used to modify the properties of materials, such as polymers and coatings. Its ability to undergo various chemical reactions can lead to the development of materials with specific characteristics, such as increased durability or altered optical properties .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 3-Bromophenol is harmful if swallowed and can cause skin and eye irritation .

properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUIRRFEJYLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-4'-methylpropiophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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